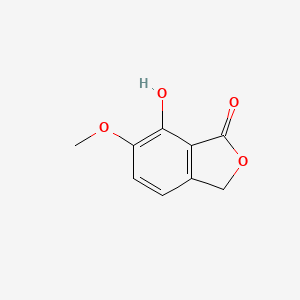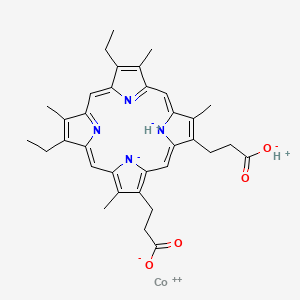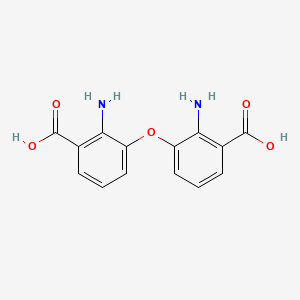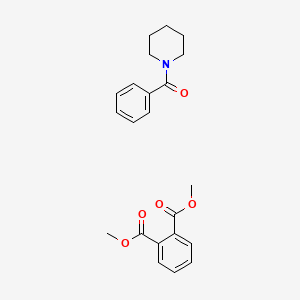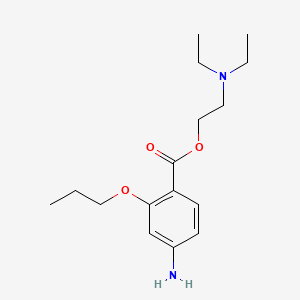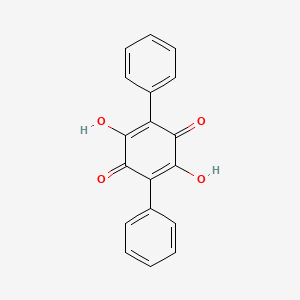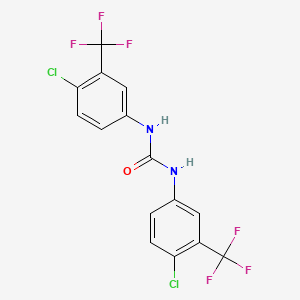
7-(Dimetilamino)-4-metilcumarina
Descripción general
Descripción
7-(Dimethylamino)-4-methylcoumarin, also known as DMMC, is a synthetic organic compound belonging to the coumarin family. DMMC is a derivative of coumarin, a natural product found in many plants such as tonka beans, lavender, and cinnamon. It is a colorless, crystalline solid that is soluble in organic solvents. DMMC has been studied extensively for its various pharmacological properties, such as anti-inflammatory, anti-cancer, and anti-bacterial effects.
Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
7-(Dimetilamino)-4-metilcumarina se ha explorado por su potencial en sistemas de entrega de fármacos y genes. Su estructura permite la creación de nanoportadores que pueden cargar tanto fármacos anticancerígenos como ácidos nucleicos, lo cual es crucial para la terapia contra el cáncer dirigida . La capacidad del compuesto para formar complejos con el ADN mediante interacciones electrostáticas lo convierte en un candidato para miceloplejos destinados a la coadministración simultánea de ADN y fármacos .
Química analítica
En química analítica, este derivado de cumarina se utiliza por sus propiedades fluorescentes. Sirve como un marcador fluorescente en diversos ensayos y se puede utilizar para rastrear la presencia de otras moléculas. Sus espectros de absorción y emisión lo hacen adecuado para la espectroscopia UV-Visible y la espectroscopia de fluorescencia, técnicas esenciales para analizar muestras químicas y biológicas .
Ciencia de materiales
This compound se incorpora a los materiales para crear tintes fluorescentes. Estos tintes se pueden utilizar en la síntesis de diodos emisores de luz (LED) y como blanqueadores ópticos en varios materiales, mejorando sus propiedades visuales y funcionalidad .
Ciencia ambiental
Las propiedades antioxidantes de los derivados de cumarina, incluida la this compound, son significativas en la ciencia ambiental. Pueden actuar como eliminadores de especies reactivas de oxígeno, lo que podría reducir el estrés oxidativo en diversos contextos ambientales .
Investigación farmacéutica
En la investigación farmacéutica, este compuesto se ha caracterizado como un agente antituberculoso. Muestra promesa en la lucha contra Mycobacterium tuberculosis, incluidas las cepas multirresistentes, y podría ser un nuevo candidato a fármaco para el tratamiento de la tuberculosis .
Bioquímica
This compound juega un papel en la bioquímica como una sonda molecular. Se utiliza para estudiar las configuraciones de biomoléculas, como las proteínas, debido a sus propiedades fluorescentes. Esto lo convierte en una herramienta invaluable para comprender las estructuras e interacciones moleculares .
Agricultura
Si bien las aplicaciones directas en la agricultura no están ampliamente documentadas, la actividad antioxidante de los compuestos de cumarina sugiere usos potenciales para mejorar la salud de las plantas y la resistencia al estrés. Su capacidad para unirse a iones metálicos podría aprovecharse para desarrollar tratamientos para enfermedades de las plantas o para crear cultivos más robustos .
Nanotecnología
Este compuesto se utiliza en la creación de nanocompuestos magnéticos-fluorescentes para aplicaciones biomédicas. Al incorporarlo en capas de sílice u otras matrices, los investigadores pueden diseñar dispositivos multifuncionales a nanoescala que combinan propiedades magnéticas y fluorescentes, útiles para el análisis de imágenes biológicas y el seguimiento de células .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as tetracyclines, have been found to target a variety of bacterial cells
Mode of Action
It’s known that similar compounds, such as tetracyclines, inhibit protein synthesis in bacteria by binding to the 30s and 50s ribosomal subunits . This prevents the amino-acyl tRNA from binding to the A site of the ribosome, impairing protein synthesis
Biochemical Pathways
For instance, they can inhibit the synthesis of proteins, lipids, and nucleic acids in bacteria
Pharmacokinetics
Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics
Result of Action
Similar compounds, such as tetracyclines, are known to have antimicrobial properties . They can inhibit the growth and survival of intruding cells
Action Environment
It’s known that tetracycline pollution is a growing global threat to aquatic and terrestrial biodiversity due to its unprecedented use in aquaculture, livestock, and human disease prevention . The influx of tetracycline may annihilate the microbial ecology structure in the environment and pose a severe threat to humans by disturbing the food chain
Propiedades
IUPAC Name |
7-(dimethylamino)-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-6-12(14)15-11-7-9(13(2)3)4-5-10(8)11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEYLLPOQRZUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041422 | |
| Record name | 7-(Dimethylamino)-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-01-4 | |
| Record name | DAMC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Dimethylamino-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-(Dimethylamino)-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(dimethylamino)-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 130 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS1492Q9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 7-(Dimethylamino)-4-methylcoumarin?
A1: 7-(Dimethylamino)-4-methylcoumarin and its derivatives are widely employed as:
- Laser dyes: Notably, Coumarin 311 exhibits laser emission around 453 nm in ethanol. []
- Fluorescent probes: This compound can be chemically modified to create fluorescent probes for studying biological systems, such as N-(7-dimethylamino-4-methylcoumarin-3-yl)iodoacetamide (DACIA) for labeling proteins. [, , , , ]
- Fluorescent tags for nanoparticles: Researchers have successfully incorporated derivatives like 7-(dimethylamino)-4-methylcoumarin-3-isothiocyanate (DACITC) into silica shells coating superparamagnetic iron oxide nanoparticles for enhanced visualization. []
Q2: How does the structure of 7-(Dimethylamino)-4-methylcoumarin influence its fluorescence properties?
A2: While the provided research focuses on 3-bromo-7-(dimethylamino)-4-methylcoumarin, it offers insights into the structure-property relationship. The study reveals that the bromine substituent at the 3-position influences the crystal packing of the molecule, which can impact its fluorescence behavior. [] Further research exploring substitutions at different positions on the coumarin core could unveil more detailed structure-property correlations.
Q3: Can you elaborate on the use of 7-(Dimethylamino)-4-methylcoumarin derivatives in studying protein dynamics?
A3: Researchers utilize derivatives like DACIA to label specific amino acid residues in proteins, like cysteine. This tagging allows for the investigation of protein conformational changes and dynamics using techniques like fluorescence correlation spectroscopy (FCS) and time-resolved fluorescence. Studies employing DACIA-labeled Human Serum Albumin (HSA) have revealed insights into domain-specific unfolding pathways, intermediate states during denaturation, and the influence of external agents on protein structure and flexibility. [, , , ]
Q4: How does the inclusion of 7-(Dimethylamino)-4-methylcoumarin derivatives in silica coatings benefit nanoparticle research?
A4: Incorporating fluorescent molecules like DACITC within silica shells of nanoparticles introduces valuable functionalities. This approach allows for real-time tracking and visualization of nanoparticles, such as superparamagnetic iron oxide nanoparticles, using fluorescence microscopy. This capability is particularly beneficial in biological applications, enabling researchers to monitor nanoparticle interactions with cells and tissues. []
Q5: Are there any known methods to enhance the stability of 7-(Dimethylamino)-4-methylcoumarin-based laser dyes?
A5: Research indicates that sulfur-free radical chain transfer agents, such as cysteine hydrochloride, can enhance the chemical stability of coumarin dyes, including 7-dimethylamino-4-methylcoumarin (Coumarin 311) in laser applications. These agents mitigate dye degradation by facilitating radical disproportionation reactions, resulting in prolonged dye laser output and operational lifespan. []
Q6: Can 7-(Dimethylamino)-4-methylcoumarin derivatives be used to study cellular processes?
A6: While the provided research does not directly focus on cellular studies, the use of 7-(Dimethylamino)-4-methylcoumarin derivatives like DACIA to label proteins suggests potential applications in cell biology. By tagging specific proteins involved in cellular processes, researchers could potentially track their movement, interactions, and responses to stimuli using fluorescence-based techniques.
Q7: What analytical techniques are commonly employed to characterize and study 7-(Dimethylamino)-4-methylcoumarin and its derivatives?
A7: Researchers employ a combination of techniques to characterize and study this compound and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: For determining the structure and studying the dynamics of the molecule. []
- Fluorescence spectroscopy: For analyzing fluorescence properties, including emission wavelengths and lifetimes. [, , , , ]
- Ultraviolet-visible (UV-Vis) spectroscopy: For studying absorption characteristics. []
- Circular Dichroism (CD) spectroscopy: To investigate the secondary structure of proteins labeled with fluorescent derivatives. [, , , ]
- Fluorescence Correlation Spectroscopy (FCS): To study the diffusion and interaction dynamics of molecules. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


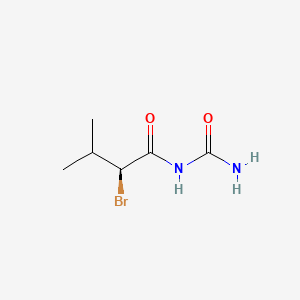
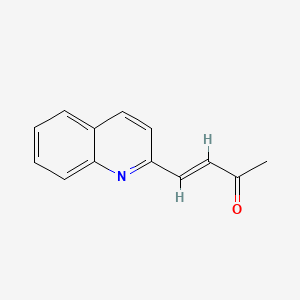
![N-[1-(1-hexyl-2-benzimidazolyl)ethyl]-2-furancarboxamide](/img/structure/B1212136.png)
![3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide](/img/structure/B1212137.png)
